(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a spirocyclic amine with a thiophene-containing aldehyde under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. Additionally, the compound may modulate signaling pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Thiophene Derivatives: Compounds containing the thiophene ring but lacking the spirocyclic moiety.
Uniqueness
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one is unique due to its combination of a spirocyclic structure and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-thiophen-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(3-2-13-4-11-20-12-13)16-7-5-15(6-8-16)18-9-1-10-19-15/h2-4,11-12H,1,5-10H2/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXCGCNHUDZQRN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CSC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CSC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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